molecular formula C11H8O4S B8508903 5-methoxycarbonyl-1-benzothiophene-2-carboxylic acid

5-methoxycarbonyl-1-benzothiophene-2-carboxylic acid

Cat. No.: B8508903
M. Wt: 236.25 g/mol
InChI Key: CWJUSNCZBQKFGV-UHFFFAOYSA-N
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Description

5-methoxycarbonyl-1-benzothiophene-2-carboxylic acid is a heterocyclic compound containing a sulfur atom within its five-membered ring structure. This compound is known for its diverse applications in various fields, including chemistry, biology, and materials science. Its molecular formula is C11H8O4S, and it has a molecular weight of 236.24 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxycarbonyl-1-benzothiophene-2-carboxylic acid typically involves the condensation of appropriate starting materials. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as a sulfurizing agent .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-methoxycarbonyl-1-benzothiophene-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as halogens, alkyl, or aryl groups .

Mechanism of Action

The mechanism of action of 5-methoxycarbonyl-1-benzothiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes or receptors, leading to modulation of cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Properties

Molecular Formula

C11H8O4S

Molecular Weight

236.25 g/mol

IUPAC Name

5-methoxycarbonyl-1-benzothiophene-2-carboxylic acid

InChI

InChI=1S/C11H8O4S/c1-15-11(14)6-2-3-8-7(4-6)5-9(16-8)10(12)13/h2-5H,1H3,(H,12,13)

InChI Key

CWJUSNCZBQKFGV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)SC(=C2)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of benzo[b]thiophene-2,5-dicarboxylic acid 2-tert-butyl ester 5-methyl ester (3.018 g, 10.32 mmol) and TFA (20 mL) in CH2Cl2 (50 mL) was allowed to stir at rt for four days. The reaction mixture was concentrated and dried under high vacuum to give benzo[b]thiophene-2,5-dicarboxylic acid 5-methyl ester as a pale solid. MS (EI): cal'd 237.0 (MH+), exp 237.1 (MH+).
Name
benzo[b]thiophene-2,5-dicarboxylic acid 2-tert-butyl ester 5-methyl ester
Quantity
3.018 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

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